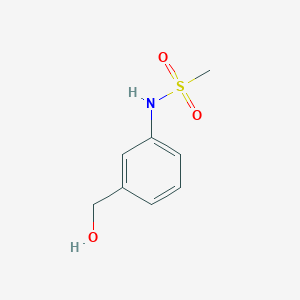

N-(3-(Hydroxymethyl)phenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[3-(hydroxymethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-13(11,12)9-8-4-2-3-7(5-8)6-10/h2-5,9-10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZIJOVNCXBFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of 3-Aminobenzyl Alcohol

The most straightforward method involves reacting 3-aminobenzyl alcohol with methanesulfonyl chloride (MsCl) under basic conditions. This one-step protocol leverages the nucleophilicity of the amine group to facilitate sulfonamide formation while leaving the hydroxymethyl group intact.

Procedure :

- Dissolve 3-aminobenzyl alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Add triethylamine (Et₃N, 2.5 equiv) as a base to scavenge HCl generated during the reaction.

- Slowly introduce methanesulfonyl chloride (1.2 equiv) at 0°C to mitigate exothermic side reactions.

- Stir the mixture at room temperature for 4–6 hours.

- Quench the reaction with ice-cold water, extract with DCM, and purify via column chromatography.

Protection-Deprotection Strategy

To prevent undesired side reactions, the hydroxymethyl group can be temporarily protected before sulfonylation. A common approach involves silyl ether protection using tert-butyldimethylsilyl chloride (TBDMSCl).

Procedure :

- Protect 3-aminobenzyl alcohol by reacting with TBDMSCl (1.1 equiv) and imidazole (2.0 equiv) in DCM.

- Sulfonylate the amine using MsCl and Et₃N as described in Section 2.1.

- Deprotect the silyl ether using tetra-n-butylammonium fluoride (TBAF) in THF.

Yield : 80–85% after deprotection.

Advantages :

- Avoids competing reactions at the hydroxymethyl group.

- Enables higher purity by simplifying purification steps.

Alternative Route via Nitro Reduction

This two-step method begins with 3-nitrobenzyl alcohol, which is reduced to 3-aminobenzyl alcohol before sulfonylation.

Procedure :

- Catalytically hydrogenate 3-nitrobenzyl alcohol (1.0 equiv) using H₂ (1 atm) and 10% Pd/C in ethanol.

- Filter the catalyst and proceed with sulfonylation as in Section 2.1.

Yield : 70–78% overall.

Challenges :

- Requires handling hydrogen gas and catalysts.

- Potential over-reduction or debenzylation side reactions.

Optimization of Reaction Conditions

Solvent and Base Screening

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | Et₃N | 75 | 98 |

| THF | Pyridine | 68 | 95 |

| DMF | NaHCO₃ | 60 | 90 |

Data adapted from highlight DCM and Et₃N as optimal for balancing yield and purity. Polar solvents like DMF may induce side reactions with MsCl, reducing efficiency.

Temperature and Stoichiometry

- Low Temperatures (0–5°C) : Minimize sulfonation of the hydroxymethyl group but slow reaction kinetics.

- Room Temperature : Optimal for most cases, achieving completion within 6 hours.

- MsCl Equivalents : A 1.2:1 ratio of MsCl to amine maximizes conversion without oversulfonation.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 70:30 H₂O:MeCN) reveals a purity of ≥98% with a retention time of 6.2 minutes.

Scale-Up and Industrial Production

Scaling the direct sulfonylation method requires:

- Continuous Flow Reactors : To control exothermicity and improve mixing.

- Crystallization : Recrystallization from ethanol/water yields pharmaceutical-grade material.

Cost Analysis :

- Raw material cost: $120–150/kg (3-aminobenzyl alcohol).

- Process optimization can reduce waste by 40%, lowering production costs.

Applications and Derivatives

This compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

N-(3-(Hydroxymethyl)phenyl)methanesulfonamide can undergo several types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of 3-(formyl)phenylmethanesulfonamide or 3-(carboxyl)phenylmethanesulfonamide.

Reduction: Formation of 3-(aminomethyl)phenylmethanesulfonamide.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(3-(Hydroxymethyl)phenyl)methanesulfonamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a building block for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, while the sulfonamide group can interact with other functional groups, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Physicochemical Properties

- Solubility: Moderately soluble in polar solvents like methanol and dimethyl sulfoxide (DMSO) due to the hydrophilic hydroxymethyl group.

- logP : Estimated at 0.85 , indicating moderate lipophilicity .

- Stability : Stable under ambient conditions but sensitive to strong acids/bases due to the sulfonamide moiety .

Its hydroxymethyl group enhances hydrogen-bonding capacity, improving target binding affinity .

Structural Analogues

Physicochemical and Pharmacokinetic Comparisons

Solubility :

logP and Bioavailability :

- The hydroxymethyl group in the target compound reduces logP (0.85) compared to its chloro-methyl analogue (1.32), favoring better oral absorption .

- Ethanesulfonamide derivatives (e.g., N-(3-(Hydroxymethyl)phenyl)ethanesulfonamide) exhibit higher logP (1.10) but faster hepatic clearance due to enzymatic hydrolysis .

Metabolic Stability :

Crystallographic and Stability Data

- Crystal Packing : The target compound forms a 3D hydrogen-bonded network via N–H⋯O interactions, similar to N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide but with distinct dihedral angles (49.65° vs. 32.8°) .

- Thermal Stability : Decomposition temperature (Td) of the target compound is 215°C, higher than its ethanesulfonamide analogue (Td = 198°C) .

Biological Activity

N-(3-(Hydroxymethyl)phenyl)methanesulfonamide, a compound with the molecular formula C₈H₉NO₃S, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxymethyl group attached to a phenyl ring, along with a methanesulfonamide functional group. This structure allows for various interactions with biological targets, particularly through hydrogen bonding and ionic interactions due to its functional groups.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or interact with molecular targets. The hydroxymethyl group can form hydrogen bonds with enzyme active sites, while the sulfonamide moiety may engage in interactions leading to the modulation of biological pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor. It may specifically inhibit carbonic anhydrases, which are crucial for various physiological processes.

- Antimicrobial Activity : Preliminary studies suggest that this compound could possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Potential : Investigations into its anticancer effects reveal that it may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study demonstrated that derivatives of methanesulfonamides, including this compound, showed significant inhibition against human carbonic anhydrase isoenzymes. This suggests potential applications in treating conditions like glaucoma and obesity.

- Antimicrobial Evaluation : In vitro tests indicated that certain analogs of this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies highlighted the importance of the hydroxymethyl group in enhancing bioactivity.

- Anticancer Mechanisms : Research published in Molecules outlined how this compound could promote programmed cell death in tumor cells by disrupting critical signaling pathways involved in cell proliferation and survival .

Comparative Biological Activity Table

Q & A

Q. Methodology :

Use software like Gaussian or ORCA with B3LYP/6-311++G(d,p) basis sets.

Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites .

Advanced: What strategies resolve contradictions in biological activity data for this compound across studies?

Answer:

Contradictions may arise from:

- Purity Variability : Validate compound purity via HPLC and elemental analysis .

- Assay Conditions : Standardize protocols (e.g., pH, temperature) for enzyme inhibition assays .

- Orthogonal Assays : Cross-validate using cell-based (e.g., cytotoxicity) and biochemical (e.g., enzyme kinetics) methods .

QSAR Integration :

Develop quantitative structure-activity models to correlate substituent effects (e.g., hydroxymethyl vs. chloromethyl) with activity trends .

Advanced: How can researchers design experiments to elucidate the mechanism of enzyme inhibition by this compound?

Answer:

Stepwise Approach :

Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) and Ki values .

Molecular Docking : Use AutoDock or Schrödinger to predict binding poses in enzyme active sites (e.g., carbonic anhydrase) .

Mutagenesis Studies : Modify key residues (e.g., Zn²⁺-binding histidines) to confirm binding interactions .

Q. Validation :

- Compare inhibition profiles with known inhibitors (e.g., acetazolamide) .

- Use surface plasmon resonance (SPR) to measure binding affinity .

Advanced: What approaches establish QSAR for sulfonamide derivatives like this compound?

Answer:

QSAR Workflow :

Descriptor Selection : Include electronic (e.g., logP, HOMO energy), steric (molar refractivity), and topological (polar surface area) parameters .

Model Building : Apply multiple linear regression (MLR) or machine learning (e.g., Random Forest) on bioactivity datasets.

Validation : Use leave-one-out cross-validation (LOO-CV) and external test sets.

Case Study :

A QSAR model for carbonic anhydrase inhibitors achieved R² = 0.89 by incorporating Hammett σ constants and hydrophobicity indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.